2-(1-Acetyl-2-oxopropylidene)benzoxazole
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Overview
Description
2-(1-Acetyl-2-oxopropylidene)benzoxazole is a compound belonging to the benzoxazole family, which is known for its diverse biological and chemical properties. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds have garnered significant attention due to their wide range of applications in medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Acetyl-2-oxopropylidene)benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method includes the reaction of 2-aminophenol with an aromatic aldehyde in the presence of aqueous hydrogen peroxide, ethanol, titanium tetraisopropoxide, and a mesoporous titania-alumina mixed oxide catalyst at 50°C . This reaction yields 2-substituted benzoxazole derivatives.
Industrial Production Methods
Industrial production of benzoxazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts such as metal catalysts and ionic liquid catalysts are frequently used to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions
2-(1-Acetyl-2-oxopropylidene)benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the benzoxazole ring .
Scientific Research Applications
2-(1-Acetyl-2-oxopropylidene)benzoxazole has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 2-(1-Acetyl-2-oxopropylidene)benzoxazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by targeting specific signaling pathways and proteins involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: Another heterocyclic compound with similar biological activities.
Benzothiazole: Known for its antimicrobial and anticancer properties.
Benzisoxazole: Exhibits a range of pharmacological activities, including antipsychotic effects.
Uniqueness
2-(1-Acetyl-2-oxopropylidene)benzoxazole stands out due to its unique combination of chemical stability and biological activity. Its ability to undergo various chemical reactions and form diverse derivatives makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
(E)-3-(1,3-benzoxazol-2-yl)-4-hydroxypent-3-en-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-7(14)11(8(2)15)12-13-9-5-3-4-6-10(9)16-12/h3-6,14H,1-2H3/b11-7- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJKUQWZVOMPHEO-XFFZJAGNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=NC2=CC=CC=C2O1)C(=O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C1=NC2=CC=CC=C2O1)\C(=O)C)/O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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